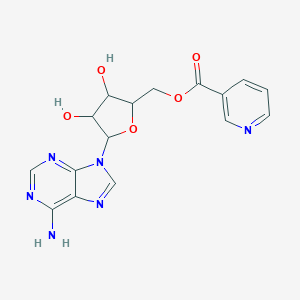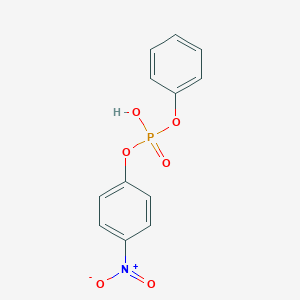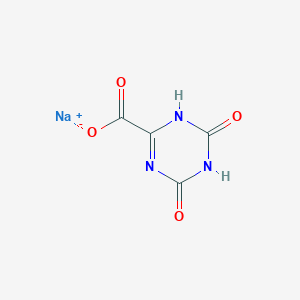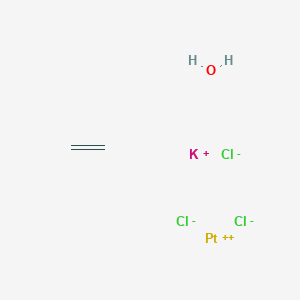
Adenosine, 5'-(3-pyridinecarboxylate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine, 5'-(3-pyridinecarboxylate) (APC) is a chemical compound that has been extensively studied for its potential applications in scientific research. APC is a purine nucleotide analog that is structurally similar to adenosine triphosphate (ATP) and is involved in various biochemical and physiological processes.
Mecanismo De Acción
Adenosine, 5'-(3-pyridinecarboxylate) acts as a competitive inhibitor of ATP-binding proteins by binding to the ATP-binding site and preventing the binding of ATP. This results in the inhibition of ATP-dependent processes such as protein phosphorylation, DNA replication, and cellular respiration. Adenosine, 5'-(3-pyridinecarboxylate) also acts as an activator of purinergic receptors, which are involved in various physiological processes such as neurotransmission, immune response, and inflammation.
Biochemical and Physiological Effects
Adenosine, 5'-(3-pyridinecarboxylate) has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. Adenosine, 5'-(3-pyridinecarboxylate) has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Adenosine, 5'-(3-pyridinecarboxylate) is its structural similarity to ATP, which allows it to interact with ATP-binding proteins in a similar manner. Adenosine, 5'-(3-pyridinecarboxylate) is also relatively stable and can be easily synthesized in a laboratory setting. However, one of the limitations of Adenosine, 5'-(3-pyridinecarboxylate) is its potential toxicity, which can vary depending on the concentration and duration of exposure. Therefore, caution should be exercised when using Adenosine, 5'-(3-pyridinecarboxylate) in laboratory experiments.
Direcciones Futuras
There are several future directions for the study of Adenosine, 5'-(3-pyridinecarboxylate), including the development of new synthetic methods for Adenosine, 5'-(3-pyridinecarboxylate) derivatives with improved properties, the identification of new targets for Adenosine, 5'-(3-pyridinecarboxylate), and the investigation of the potential therapeutic applications of Adenosine, 5'-(3-pyridinecarboxylate) in various diseases. Additionally, the development of new techniques for monitoring Adenosine, 5'-(3-pyridinecarboxylate) levels in cells and tissues could provide valuable insights into the role of Adenosine, 5'-(3-pyridinecarboxylate) in various physiological processes.
Conclusion
In conclusion, Adenosine, 5'-(3-pyridinecarboxylate) is a purine nucleotide analog that has been extensively studied for its potential applications in scientific research. Adenosine, 5'-(3-pyridinecarboxylate) has been shown to have various biochemical and physiological effects and has been used in the study of purinergic signaling and as a potential therapeutic agent for various diseases. The synthesis of Adenosine, 5'-(3-pyridinecarboxylate) is relatively simple, and it can be easily synthesized in a laboratory setting. However, caution should be exercised when using Adenosine, 5'-(3-pyridinecarboxylate) in laboratory experiments due to its potential toxicity. There are several future directions for the study of Adenosine, 5'-(3-pyridinecarboxylate), which could provide valuable insights into the role of Adenosine, 5'-(3-pyridinecarboxylate) in various physiological processes.
Métodos De Síntesis
The synthesis of Adenosine, 5'-(3-pyridinecarboxylate) involves the reaction of adenosine with 3-pyridinecarboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields Adenosine, 5'-(3-pyridinecarboxylate) as a white crystalline powder with a purity of over 99%. The synthesis of Adenosine, 5'-(3-pyridinecarboxylate) is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Adenosine, 5'-(3-pyridinecarboxylate) has been used in various scientific research applications, including as a substrate for enzymes such as adenylate kinase and pyruvate kinase, as a tool for studying the structure and function of ATP-binding proteins, and as a fluorescent probe for monitoring ATP levels in cells. Adenosine, 5'-(3-pyridinecarboxylate) has also been used in the study of purinergic signaling and as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Propiedades
Número CAS |
17274-96-3 |
|---|---|
Fórmula molecular |
C16H16N6O5 |
Peso molecular |
372.34 g/mol |
Nombre IUPAC |
[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl pyridine-3-carboxylate |
InChI |
InChI=1S/C16H16N6O5/c17-13-10-14(20-6-19-13)22(7-21-10)15-12(24)11(23)9(27-15)5-26-16(25)8-2-1-3-18-4-8/h1-4,6-7,9,11-12,15,23-24H,5H2,(H2,17,19,20) |
Clave InChI |
VGCXTXVOZXMMDR-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=CN=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
SMILES |
C1=CC(=CN=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
SMILES canónico |
C1=CC(=CN=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Sinónimos |
adenosine-5'-mononicotinate adenosine-5'-nicotinate AMN trihydrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]-](/img/structure/B231465.png)




![4-[[(2-Methoxy-4-hexadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B231484.png)

![Ethyl 2-[(3-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231494.png)

![N-[2-(benzylamino)-2-oxoethyl]benzamide](/img/structure/B231503.png)
![Methyl 3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B231504.png)
![4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene](/img/structure/B231506.png)

![1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B231514.png)